molecular formula C14H20N2OS B7513916 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide

3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide

Cat. No. B7513916
M. Wt: 264.39 g/mol
InChI Key: ADGJOADBBBKDKH-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide, also known as MMSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMSP belongs to the class of piperidine derivatives, which are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve modulation of the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to bind to the mu-opioid receptor, which is involved in the modulation of pain and mood. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide may also act as a sodium channel blocker, which could contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant effects. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to reduce pain and inflammation in animal models of pain and inflammation, which suggests that it may be useful for the treatment of conditions such as arthritis and neuropathic pain. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has also been shown to reduce seizure activity in animal models of epilepsy, which suggests that it may be useful for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide is also stable under a variety of conditions, which makes it a good candidate for use in in vitro and in vivo experiments. One of the limitations of using 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide may also exhibit off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide. One area of research could focus on further elucidating the mechanism of action of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing new analogs of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide with improved potency and selectivity. Finally, research could focus on testing the efficacy of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide in animal models of other conditions, such as anxiety and depression, to determine its potential as a treatment for these conditions.
Conclusion
In conclusion, 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide exhibits analgesic, anti-inflammatory, and anticonvulsant effects, and has potential as a treatment for conditions such as arthritis, neuropathic pain, and epilepsy. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide is relatively easy to synthesize and purify, and has been shown to be stable under a variety of conditions. However, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Future research on 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide could focus on further elucidating its mechanism of action, developing new analogs with improved potency and selectivity, and testing its efficacy in animal models of other conditions.

Synthesis Methods

The synthesis of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction of 4-methylthiophenol with 3-methylpiperidin-1-amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide as a white crystalline powder. The purity of 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation, which makes it a promising candidate for the development of new pain medications. 3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide has also been studied for its potential as an anticonvulsant agent, with promising results in animal models of epilepsy.

properties

IUPAC Name

3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-11-4-3-9-16(10-11)14(17)15-12-5-7-13(18-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJOADBBBKDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide

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